2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid
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Overview
Description
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid is a heterobifunctional crosslinker. This compound is useful in the development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology . The incorporation of rigidity into the linker region may impact the 3D orientation of the molecules and thus ternary complex formation as well as optimization of drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid typically involves the reaction of tert-butoxycarbonyl-protected piperazine with pyrimidine-4-carboxylic acid under specific conditions . The reaction conditions often include the use of coupling reagents and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups .
Scientific Research Applications
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the development of PROTAC degraders for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of bifunctional molecules.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid involves its role as a crosslinker in the formation of PROTAC degraders. These degraders target specific proteins for degradation by recruiting them to the ubiquitin-proteasome system. The compound’s molecular targets include proteins involved in various cellular pathways, and its action is mediated through the formation of ternary complexes that facilitate protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-
Properties
Molecular Formula |
C14H20N4O4 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-8-6-17(7-9-18)12-15-5-4-10(16-12)11(19)20/h4-5H,6-9H2,1-3H3,(H,19,20) |
InChI Key |
VUWBYFZPUMFUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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